molecular formula C13H19NO B6609665 6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866355-65-7

6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6609665
CAS No.: 2866355-65-7
M. Wt: 205.30 g/mol
InChI Key: PIPDPJVRDXZNBZ-UHFFFAOYSA-N
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Description

6-Cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound featuring a carbonitrile group and a cyclohexyl substituent on the central carbon of the 2-oxaspiro[3.3]heptane scaffold. The spiro[3.3]heptane core confers rigidity and stereochemical complexity, while substituents modulate solubility, reactivity, and biological activity .

Properties

IUPAC Name

6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h11H,1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPDPJVRDXZNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CC3(C2)COC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of visible light-mediated energy transfer catalysis, which exploits the biradical nature of the triplet excited state of 2-isoxazoline-3-carboxylates . This method involves [2+2] cycloaddition energy transfer sensitization, providing access to a library of azaspiro compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced photochemical techniques and specialized equipment to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares key structural attributes of 6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key References
This compound Cyclohexyl C₁₃H₁₈N₂O 218.30* N/A† Inferred
6-Phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile Phenyl C₁₃H₁₃NO 199.25 1414513-75-9
6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile 3,4-Dichlorophenyl C₁₃H₁₁Cl₂NO 284.15 Not provided
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid Carboxylic acid C₈H₉NO₃ 167.16 1934971-05-7
2-Oxaspiro[3.3]heptane-6-carbonitrile (base structure) None C₇H₇NO 137.14 1780652-33-6

*Calculated based on molecular formula.

Key Observations:
  • Electron-withdrawing groups (e.g., dichlorophenyl, carbonitrile) lower electron density at the spiro carbon, affecting reactivity in nucleophilic or electrophilic reactions . The carboxylic acid derivative (C₈H₉NO₃) exhibits higher polarity, making it more suitable for aqueous-phase reactions or salt formation .

Physicochemical Properties

Property This compound (Inferred) 6-Phenyl Analogue 6-(3,4-Dichlorophenyl) Analogue
Solubility Low in water; soluble in DMSO, DMF Requires heating (37°C) Likely low due to hydrophobicity
Stability Stable at 2–8°C (inferred from analogs) Stable at 2–8°C Not reported
LogP (Predicted) ~3.5 (higher than phenyl analog) ~2.8 ~4.1 (due to Cl substituents)

Biological Activity

Chemical Identity
6-Cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound with the molecular formula C13H19NOC_{13}H_{19}NO and a molecular weight of 205.30 g/mol. It is characterized by its unique spirocyclic structure, which is significant in medicinal chemistry and drug discovery due to its potential biological activities and interactions with various biomolecules .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets. The exact pathways and molecular interactions remain to be fully elucidated but are under investigation for their therapeutic potential in various diseases .

Potential Therapeutic Applications

Research into the therapeutic applications of this compound suggests several promising areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition has been observed in related compounds, indicating that this compound may also have anti-inflammatory properties.
  • Neuroprotective Effects : Some spirocyclic compounds have shown neuroprotective effects, which could be relevant for conditions like Alzheimer's disease or other neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic compounds:

Compound NameStructure TypeBiological ActivityReferences
2-Oxa-1-azaspiro[3.3]heptaneSpirocyclicAntimicrobial, anti-inflammatory
6-Amino-2-thiaspiro[3.3]heptaneSpirocyclicNeuroprotective, enzyme inhibition
6-Cyclohexyl-2-thiaspiro[3.3]heptaneSpirocyclicAnticancer activity

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